molecular formula C16H12Cl2N2O3S2 B2702687 N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide CAS No. 898414-57-8

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide

Cat. No.: B2702687
CAS No.: 898414-57-8
M. Wt: 415.3
InChI Key: NGNLHZIWKQXNFI-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide is a chemical compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the benzothiazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the reaction of the sulfonylated benzothiazole with a suitable amine to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, dimethylformamide, and pyridine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The presence of the benzothiazole ring and sulfonyl group allows the compound to form strong interactions with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
  • Benzothiazole incorporated thiazolidin-4-ones
  • Azetidin-2-ones derivatives

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide is unique due to the presence of both the benzothiazole ring and the sulfonyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S2/c17-10-1-4-12(5-2-10)25(22,23)8-7-15(21)20-16-19-13-6-3-11(18)9-14(13)24-16/h1-6,9H,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNLHZIWKQXNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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